bis-PEG2-endo-BCN

描述

属性

IUPAC Name |

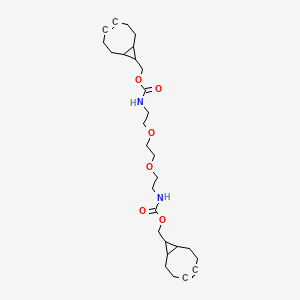

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHVKOYJUQOBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to bis-PEG2-endo-BCN: A Homobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and drug development. This document details the molecule's chemical properties, mechanism of action, and applications, with a focus on its role in antibody-drug conjugates (ADCs) and the study of protein-protein interactions. Detailed experimental protocols, quantitative data, and visual diagrams are presented to equip researchers with the necessary information for the effective application of this versatile reagent.

Introduction to this compound

This compound is a chemical crosslinking reagent featuring two endo-bicyclo[6.1.0]nonyne (BCN) moieties connected by a short polyethylene (B3416737) glycol (PEG) spacer. The BCN groups are strained alkynes that readily participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] This bioorthogonal reaction allows for the efficient and specific covalent ligation of this compound to molecules containing azide (B81097) functional groups under physiological conditions, thereby avoiding the cytotoxicity associated with copper catalysts.[3][4]

The homobifunctional nature of this compound enables the simultaneous conjugation of two azide-modified molecules, making it an ideal tool for crosslinking applications, such as stabilizing protein-protein interactions for subsequent analysis.[5] The hydrophilic di-ethylene glycol (PEG2) spacer enhances the aqueous solubility of the linker, which is advantageous for reactions in biological media.[6][7]

Physicochemical and Reactive Properties

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and scientific literature.

| Property | Value | References |

| Chemical Name | bis(bicyclo[6.1.0]non-4-yn-9-ylmethyl) ((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))dicarbamate | [1] |

| Synonyms | This compound, endo-BCN-PEG2-endo-BCN | [1] |

| CAS Number | 1476737-97-9 | [1] |

| Molecular Formula | C₂₈H₄₀N₂O₆ | [1] |

| Molecular Weight | 500.6 g/mol | [1] |

| Appearance | An oil | [8] |

| Solubility | Soluble in DMSO, DCM, DMF | [9] |

| Storage | Store at -20°C, protected from light and moisture | [1] |

| Purity | Typically ≥95% | [9] |

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The utility of this compound is centered on the reactivity of its two endo-BCN groups. The significant ring strain of the bicyclo[6.1.0]nonyne system lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[10] The reaction is highly specific, as neither the strained alkyne nor the azide group readily reacts with other functional groups found in biological systems.[3] This bioorthogonality is crucial for clean and specific labeling in complex biological mixtures.[3]

The reaction between a BCN moiety and an azide results in the formation of a stable triazole linkage. Due to the presence of two BCN groups, this compound can crosslink two azide-containing molecules.

Quantitative Data

The reactivity of the endo-BCN moiety is a critical parameter for designing experiments. The following table summarizes key kinetic data for the reaction of endo-BCN with an azide.

| Parameter | Value | Conditions | Reference |

| Second-order rate constant (k₂) of endo-BCN with benzyl (B1604629) azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | [1] |

Experimental Protocols

Synthesis of this compound

While a detailed, peer-reviewed synthesis protocol for this compound is not widely published, a likely synthetic route can be inferred from the synthesis of similar compounds.[6] The synthesis would likely involve the reaction of 2,2'-(ethylenedioxy)bis(ethylamine) with an activated endo-BCN derivative, such as endo-BCN-NHS carbonate or a similar chloroformate.

A general procedure based on a similar synthesis is as follows:

-

Dissolve 2,2'-(ethylenedioxy)bis(ethylamine) in dichloromethane (B109758) (CH₂Cl₂) at 0°C.

-

Add triethylamine (B128534) (Et₃N) to the solution.

-

Add a solution of endo-bicyclo[6.1.0]non-4-yn-9-ylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate in CH₂Cl₂.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction with an aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with CH₂Cl₂.

-

Wash the organic layer with brine, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the product.[6]

General Protocol for Crosslinking Azide-Modified Proteins

This protocol provides a general framework for using this compound to crosslink two different azide-modified proteins (Protein A-N₃ and Protein B-N₃).

Materials:

-

Protein A-N₃ and Protein B-N₃ in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Quenching reagent (e.g., an azide-containing small molecule like azido-PEG-amine)

-

Desalting columns

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Reaction Setup: In a microcentrifuge tube, combine equimolar amounts of Protein A-N₃ and Protein B-N₃.

-

Crosslinking Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein mixture. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching (Optional): To consume any unreacted BCN groups, add a 50-fold molar excess of a small molecule azide and incubate for an additional 30 minutes.

-

Purification: Remove excess crosslinker and unreacted proteins using a desalting column or size-exclusion chromatography.

-

Analysis: Analyze the crosslinked product by SDS-PAGE, where a new band corresponding to the molecular weight of the Protein A-Protein B conjugate should be visible. Further analysis can be performed by mass spectrometry to identify the crosslinked peptides.

Applications in Research and Drug Development

Proximity Labeling and Protein-Protein Interaction Studies

Homobifunctional crosslinkers like this compound are valuable tools in proteomics for identifying and characterizing protein-protein interactions.[5] In a typical workflow, cells are treated with azide-modified metabolic precursors to introduce azide groups into proteins. Subsequently, the cells are lysed, and this compound is added to the lysate to crosslink proteins that are in close proximity. The crosslinked complexes can then be enriched and analyzed by mass spectrometry to identify the interacting partners.

Antibody-Drug Conjugate (ADC) Development

This compound can be used in the development of ADCs, where a cytotoxic drug is linked to an antibody that targets a specific cancer cell antigen.[3][8] In this context, the antibody and the drug are separately functionalized with azide groups. This compound can then be used to conjugate the drug to the antibody. The PEG spacer can improve the pharmacokinetic properties of the resulting ADC.[11]

Development of Multifunctional Probes

The dual reactivity of this compound allows for the construction of multifunctional probes for imaging and diagnostics. For example, one BCN group can be used to attach the linker to an azide-modified biomolecule of interest, while the other BCN group can be conjugated to an azide-functionalized reporter molecule, such as a fluorophore or a biotin (B1667282) tag.[1]

Stability and Storage

This compound should be stored at -20°C in a tightly sealed container, protected from light and moisture, to prevent degradation of the reactive BCN groups.[1] While specific stability data under various aqueous conditions is not extensively documented, the PEG linker is generally stable under physiological pH and temperature.[11] The BCN moiety is also relatively stable in aqueous buffers but can react with thiols, so the presence of reducing agents like DTT should be avoided during conjugation reactions.[3]

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker that leverages the efficiency and bioorthogonality of copper-free click chemistry. Its ability to specifically and efficiently crosslink azide-modified biomolecules under physiological conditions makes it an invaluable tool for researchers in proteomics, drug development, and chemical biology. The information provided in this technical guide is intended to facilitate the successful application of this compound in a variety of research and development settings.

References

- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Proximity Labeling of Interacting Proteins: Application of BioID as a Discovery Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]

- 8. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fgsc.net [fgsc.net]

- 10. benchchem.com [benchchem.com]

- 11. purepeg.com [purepeg.com]

An In-depth Technical Guide to bis-PEG2-endo-BCN: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

bis-PEG2-endo-BCN is a homobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation and drug development. Its unique structure, featuring two strained bicyclo[6.1.0]nonyne (BCN) moieties connected by a short polyethylene (B3416737) glycol (PEG) spacer, enables the efficient and specific covalent linkage of azide-containing molecules through copper-free click chemistry. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on quantitative data and detailed experimental protocols to aid researchers in its effective implementation.

Core Structure and Chemical Properties

This compound is characterized by two key functional components: the reactive endo-BCN groups and a hydrophilic PEG2 spacer. The BCN group is a cyclooctyne, a class of strained alkynes that readily participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological systems.[1] The PEG spacer, consisting of two ethylene (B1197577) glycol units, enhances the aqueous solubility of the molecule, a critical property for bioconjugation reactions.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₄₀N₂O₆ | [4] |

| Molecular Weight | 500.6 g/mol | [4] |

| CAS Number | 1476737-97-9 | [4] |

| Appearance | Oil | [5] |

| Purity | Typically ≥95% | [4] |

| Solubility | Soluble in DMSO, DCM, DMF | [4] |

| Aqueous Solubility | The hydrophilic PEG spacer increases solubility in aqueous media. | [2][3] |

| Storage Conditions | Store at -20°C, protect from light. Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month. | [5] |

Reactivity and Stability

The utility of this compound is fundamentally linked to the reactivity of its endo-BCN groups and its stability under various experimental conditions.

Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction is a [3+2] dipolar cycloaddition between the strained alkyne of the BCN ring and an azide, forming a stable triazole linkage. The endo configuration of the BCN diastereomer is noted for its high reactivity.[6]

Reaction Kinetics

The efficiency of the SPAAC reaction is quantified by the second-order rate constant (k₂). For the reaction of endo-BCN with benzyl (B1604629) azide, a commonly used model azide, the rate constant has been determined.

| Reaction | Second-Order Rate Constant (k₂) | Solvent System | Source(s) |

| endo-BCN + Benzyl Azide | 0.29 M⁻¹ s⁻¹ | CD₃CN/D₂O (1:2) | [6] |

Stability Profile

While the BCN moiety is generally stable, its reactivity can be influenced by the chemical environment. It is important to consider the following stability aspects when designing experiments:

-

Intracellular Environment: Studies have shown that BCN groups can exhibit instability within the endolysosomal environment of phagocytic cells, with significant degradation observed over 24 hours.[7]

-

pH Sensitivity: BCN linkers can be susceptible to degradation under acidic conditions.

-

Thiols: The presence of thiols can also affect the stability of BCN.[1]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in bioconjugation experiments. Optimization may be required for specific applications.

General Protocol for Homobifunctional Crosslinking of Azide-Modified Molecules

This protocol outlines the steps for crosslinking two different azide-containing molecules (Molecule A-N₃ and Molecule B-N₃) using this compound.

Materials:

-

Molecule A-N₃

-

Molecule B-N₃

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC, HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Prepare stock solutions of Molecule A-N₃ and Molecule B-N₃ in a compatible solvent.

-

-

Reaction Setup:

-

In a suitable reaction vessel, combine Molecule A-N₃ and Molecule B-N₃ in the desired molar ratio in the reaction buffer.

-

Add the this compound stock solution to the reaction mixture. A common starting point is to use a slight molar excess of the crosslinker relative to one of the azide-containing molecules. The final DMSO concentration should be kept low (ideally <10%) to avoid negative effects on biomolecules.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. Reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.

-

-

Purification:

-

Purify the crosslinked product from unreacted starting materials and excess crosslinker using an appropriate method such as size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC).

-

Monitoring the Reaction

The progress of the conjugation can be monitored by various analytical techniques:

-

Mass Spectrometry (MS): To confirm the formation of the desired conjugate by observing the expected mass increase.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a shift in the band corresponding to the crosslinked product will be observed.

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting materials and the product.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of novel therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to link an azide-modified antibody to an azide-modified cytotoxic payload. The linker's stability in circulation and its subsequent behavior within the target cell are critical for the ADC's efficacy and safety.[8]

The general mechanism of action for an ADC involves several key steps that can be influenced by the linker.

Caption: General workflow of ADC internalization and payload release.

The linker can influence the ADC's internalization pathway and the efficiency of its trafficking to the lysosome.[9] Once in the lysosome, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect.[10] The design of the linker is crucial as it must be stable enough to prevent premature drug release in the bloodstream but labile enough to be cleaved within the target cell.[8]

Logical Workflow for Using this compound

The following diagram illustrates a logical workflow for a typical bioconjugation experiment using this compound.

Caption: Experimental workflow for bioconjugation using this compound.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker for copper-free click chemistry. Its well-defined structure, characterized by two reactive endo-BCN moieties and a hydrophilic PEG2 spacer, offers researchers a reliable tool for the covalent linkage of azide-modified biomolecules. A thorough understanding of its reactivity, stability, and the availability of robust experimental protocols are essential for its successful application in the development of advanced bioconjugates and targeted therapeutics like ADCs. By carefully considering the quantitative data and methodologies presented in this guide, researchers can effectively harness the potential of this compound in their scientific endeavors.

References

- 1. broadpharm.com [broadpharm.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. This compound, 1476737-97-9 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. biorunstar.com [biorunstar.com]

- 10. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of bis-PEG2-endo-BCN

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and applications of bis-PEG2-endo-BCN, a homobifunctional crosslinking reagent. The core of its functionality lies in the highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, commonly referred to as "copper-free click chemistry." This document details the chemical properties, reaction kinetics, and practical applications of this compound, with a particular focus on its use in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are provided to support researchers in utilizing this versatile molecule.

Introduction to this compound

This compound is a chemical linker molecule featuring two endo-bicyclo[6.1.0]nonyne (BCN) moieties connected by a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This homobifunctional architecture allows for the covalent crosslinking of two azide-containing molecules.[1] The key attributes of this compound include:

-

Bioorthogonal Reactivity: The endo-BCN groups react specifically and efficiently with azides under physiological conditions without the need for a cytotoxic copper catalyst.[3][4]

-

PEG Spacer: The two-unit PEG spacer enhances the hydrophilicity and solubility of the molecule and its conjugates in aqueous environments.[2]

-

Homobifunctional Nature: The presence of two identical reactive groups enables the symmetric crosslinking of molecules, facilitating the creation of multivalent constructs.[1]

These properties make this compound a valuable tool in bioconjugation, particularly for applications in drug delivery, diagnostics, and the development of complex biomolecular architectures.[1]

Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The fundamental mechanism of action of this compound is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is a type of Huisgen 1,3-dipolar cycloaddition between the strained alkyne of the BCN ring and an azide (B81097), forming a stable triazole linkage.[3][4] The inherent ring strain of the cyclooctyne (B158145) in the BCN moiety significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at room temperature and under physiological conditions without the need for a copper(I) catalyst, which can be toxic to living cells.[4]

dot

Caption: General mechanism of SPAAC reaction with this compound.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for its application. The table below summarizes the key quantitative data related to the reactivity of endo-BCN.

| Parameter | Value | Reactant Conditions | Reference |

| Second-Order Rate Constant (k₂) of endo-BCN | 0.29 M⁻¹s⁻¹ | with benzyl (B1604629) azide in CD₃CN/D₂O (1:2) | [5] |

| Second-Order Rate Constant (k₂) of exo-BCN | 0.19 M⁻¹s⁻¹ | with benzyl azide in CD₃CN/D₂O (1:2) | [5] |

Experimental Protocols

Objective: To crosslink two different azide-functionalized proteins (Protein-A-N₃ and Protein-B-N₃) using this compound.

Materials:

-

Protein-A-N₃ and Protein-B-N₃ (in an amine-free buffer, e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Spin desalting columns (e.g., 7K MWCO)

-

SDS-PAGE analysis equipment

-

Mass spectrometer

Protocol:

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

-

Ensure Protein-A-N₃ and Protein-B-N₃ are at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

-

-

Crosslinking Reaction:

-

In a microcentrifuge tube, combine equimolar amounts of Protein-A-N₃ and Protein-B-N₃.

-

Add the this compound stock solution to the protein mixture. A typical starting point is a 5- to 10-fold molar excess of the crosslinker over the total protein concentration. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

-

-

Purification of the Crosslinked Product:

-

Remove excess, unreacted this compound using a spin desalting column equilibrated with PBS (pH 7.4), following the manufacturer's instructions.

-

-

Characterization of the Conjugate:

-

SDS-PAGE: Analyze the purified product by SDS-PAGE under reducing conditions. A successful crosslinking reaction will show a new band corresponding to the molecular weight of the Protein-A-Protein-B conjugate.

-

Mass Spectrometry: For a more detailed characterization, use mass spectrometry to confirm the identity and purity of the crosslinked product.[6]

-

dot

Caption: A typical experimental workflow for crosslinking azide-functionalized proteins.

Application in Antibody-Drug Conjugate (ADC) Research

This compound and similar BCN-containing linkers are valuable in the construction of ADCs. In a typical ADC, a potent cytotoxic drug (payload) is linked to a monoclonal antibody (mAb) that targets a tumor-specific antigen.[3][7] The linker plays a crucial role in the stability and efficacy of the ADC.[8][9]

The general mechanism of action for an ADC synthesized with a BCN-containing linker is as follows:

-

Circulation and Targeting: The ADC circulates in the bloodstream until the mAb recognizes and binds to its target antigen on the surface of a cancer cell.[7]

-

Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[7]

-

Lysosomal Trafficking and Degradation: The complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.[5][10]

-

Payload Release: Inside the lysosome, the antibody is degraded, leading to the release of the payload, which is still attached to the linker and an amino acid residue.[5]

-

Cytotoxicity: The released payload can then exert its cytotoxic effect, for example, by inhibiting microtubule assembly or damaging DNA, ultimately leading to apoptosis of the cancer cell.

The PEG component of the linker can improve the pharmacokinetic properties of the ADC by increasing its solubility and stability.[8][9]

dot

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker that leverages the efficiency and bioorthogonality of strain-promoted azide-alkyne cycloaddition. Its well-defined structure, including a hydrophilic PEG spacer and highly reactive endo-BCN moieties, makes it an excellent tool for a variety of bioconjugation applications, most notably in the construction of antibody-drug conjugates for targeted cancer therapy. The quantitative kinetic data and adaptable experimental protocols provided in this guide offer a solid foundation for researchers to incorporate this compound into their drug development and molecular biology workflows. Further research into the specific cellular signaling pathways affected by payloads delivered via this linker will continue to expand its utility and impact in the field of targeted therapeutics.

References

- 1. This compound, CAS 1476737-97-9 | AxisPharm [axispharm.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry-Based Tools to Characterize DNA-Protein Cross-Linking by Bis-Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

An In-Depth Technical Guide to bis-PEG2-endo-BCN for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker for copper-free click chemistry. It covers the core principles of the technology, quantitative reaction data, detailed experimental protocols, and key applications in bioconjugation and drug development.

Introduction to Copper-Free Click Chemistry and BCN Reagents

Copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), has become an indispensable tool for covalently linking biomolecules in complex biological environments. Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic metal catalyst, making it ideal for applications in living systems and with sensitive biological samples.[1]

The driving force behind this reaction is the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN). This strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the rapid and irreversible formation of a stable triazole linkage.[1] The endo-isomer of BCN is noted for its higher reactivity compared to the exo-isomer.[2]

This compound is a homobifunctional linker featuring two endo-BCN moieties connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[3][4] This structure allows for the crosslinking of two azide-containing molecules.[4] The PEG spacer enhances the aqueous solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and non-specific binding.[5]

Core Properties and Reaction Kinetics

This compound is valued for its bioorthogonal reactivity, enabling selective conjugation in the presence of other functional groups found in biological systems.[4] Its homobifunctional nature makes it suitable for creating symmetric crosslinks and multivalent molecular assemblies.[4]

The kinetics of the SPAAC reaction are a key consideration for experimental design. The reaction follows second-order kinetics, and the rate is influenced by the specific azide, the solvent, and the temperature. Below is a summary of representative second-order rate constants for the reaction of endo-BCN with various azide-containing molecules.

| Cycloalkyne | Azide Partner | Solvent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| endo-BCN | Benzyl azide | DMSO, 37°C | 0.15 |

| endo-BCN | Phenylazide | CD₃CN/D₂O (3:1) | ~0.1 |

| endo-BCN | p-Methoxyphenylazide | CD₃CN/D₂O (3:1) | ~0.07 |

| endo-BCN | p-Nitrophenylazide | CD₃CN/D₂O (3:1) | 2.0 - 2.9 |

| endo-BCN | Benzyl azide | CD₃CN/D₂O (3:1) | ~0.03 |

This table summarizes data from multiple sources and is intended for comparative purposes. Actual reaction rates may vary based on specific experimental conditions.

Reaction Mechanism and Experimental Workflow

The fundamental reaction of this compound involves the cycloaddition of its two BCN groups with two separate azide-functionalized molecules, forming two stable triazole linkages.

Reaction Mechanism

The diagram below illustrates the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between one of the endo-BCN groups of the crosslinker and an azide-functionalized molecule.

Caption: SPAAC reaction of a BCN moiety with an azide.

Experimental Workflow for Protein-Protein Crosslinking

A significant challenge when using homobifunctional crosslinkers is controlling the reaction to favor intermolecular crosslinking over intramolecular reactions or polymerization.[6] A two-step approach is often employed to mitigate this.

Caption: Two-step workflow for controlled crosslinking.

Detailed Experimental Protocols

The following protocols are generalized for the use of this compound in crosslinking two azide-functionalized proteins. Optimization will be required for specific applications.

Protocol 1: Preparation of Stock Solution

-

Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Solvent Selection: Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).[7]

-

Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[8]

Protocol 2: Two-Step Protein Crosslinking

This protocol is designed to minimize the formation of polymers and intramolecular conjugates.[6]

Step A: Formation of the Activated Intermediate (Protein A-BCN)

-

Buffer Exchange: Ensure your azide-functionalized "Protein A" is in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Reaction Setup: In a microcentrifuge tube, combine "Protein A" with a 10- to 20-fold molar excess of the this compound stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain protein stability.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

-

Purification: Remove the excess, unreacted this compound using a desalting column (spin or gravity-flow) or through dialysis against the reaction buffer. This step is critical to prevent polymerization in the next step.

Step B: Crosslinking with the Second Protein (Protein B)

-

Combine Reactants: Add the second azide-functionalized "Protein B" to the purified, activated "Protein A-BCN" intermediate. A molar ratio of 1:1 (Protein A-BCN to Protein B) is a good starting point.

-

Incubation: Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C.

-

Analysis: Analyze the reaction mixture using SDS-PAGE to visualize the formation of the higher molecular weight crosslinked product.

-

Final Purification: Purify the final crosslinked conjugate from unreacted components using methods such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the proteins.

Applications of this compound

The primary application of this compound is in the field of bioconjugation, where it serves as a robust crosslinking agent.

-

Antibody-Drug Conjugate (ADC) Synthesis: This linker can be used to attach two drug molecules to an azide-modified antibody, or to create more complex ADC architectures.[1]

-

Protein-Protein Conjugation: It enables the creation of defined protein dimers or complexes for studying protein-protein interactions or for creating bifunctional therapeutic agents.[2]

-

Probe Development: this compound can be used to construct multifunctional probes for diagnostic and imaging applications by linking two different reporter molecules or a targeting ligand and a reporter.[4]

-

Surface Modification: It can be used to crosslink azide-modified molecules to create functionalized surfaces on biomaterials or nanoparticles.

Logical Relationships in Application

The utility of this compound stems from a logical progression of molecular design and application focus, particularly in the development of complex bioconjugates like ADCs.

Caption: Logic flow from reagent properties to outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well‐Defined Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. This compound, CAS 1476737-97-9 | AxisPharm [axispharm.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 1476737-97-9 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

The Core Principles of Homobifunctional PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of homobifunctional Polyethylene Glycol (PEG) linkers, essential tools in modern bioconjugation, drug delivery, and biomaterials science. We will delve into the fundamental properties of these linkers, provide detailed experimental protocols for their application, and illustrate key workflows with clear diagrams.

Introduction to Homobifunctional PEG Linkers

Homobifunctional PEG linkers are linear polymers of PEG with identical reactive functional groups at both termini, following the general structure X-PEG-X.[1][2][3] These linkers serve as molecular bridges to covalently connect two identical or similar molecules or to crosslink molecules into a larger complex.[][] The PEG backbone imparts several advantageous properties to the resulting conjugates, making these linkers indispensable in drug development and research.

Key Properties and Advantages:

-

Hydrophilicity: The repeating ethylene (B1197577) oxide units of the PEG chain are highly hydrophilic, which can increase the solubility of hydrophobic drugs or biomolecules in aqueous solutions, thereby improving their bioavailability and reducing aggregation.[6][7]

-

Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and is known to reduce the immunogenicity of conjugated molecules.[6][7] This "stealth" effect helps to prolong the circulation time of therapeutic proteins and nanoparticles by shielding them from the host's immune system.[7]

-

Enhanced Stability and Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of molecules. This leads to reduced renal clearance and an extended circulation half-life, which can improve the pharmacokinetic profile of a drug.[7][8]

-

Flexibility and Spacer Effects: The flexible nature of the PEG chain acts as a spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[][] The length of the PEG linker can be precisely controlled to optimize the distance between the linked moieties.[7]

Quantitative Data on Common Homobifunctional PEG Linkers

The choice of a homobifunctional PEG linker is dictated by the desired spacer length and the nature of the functional groups on the target molecule. Below is a summary of common homobifunctional PEG linkers with their key quantitative characteristics.

| Functional Group (X) | Reactive Towards | Common Molecular Weights (Da) |

| NHS Ester | Primary Amines (-NH₂) | 2,000, 3,400, 5,000, 10,000, 20,000 |

| Maleimide (B117702) | Sulfhydryls (-SH) | 2,000, 3,400, 5,000, 10,000, 20,000 |

| Carboxylic Acid | Amines (after activation) | 2,000, 3,000, 5,000, 6,000, 10,000, 20,000[9] |

| Amine | Carboxylic Acids, NHS Esters | 2,000, 3,400, 5,000, 10,000 |

| Azide | Alkynes (Click Chemistry) | 2,000, 3,000, 5,000, 10,000 |

| Alkyne | Azides (Click Chemistry) | 2,000, 3,000, 5,000, 10,000 |

| Thiol | Maleimides, Disulfides | 2,000, 3,400, 5,000, 10,000 |

Note: The molecular weights listed are examples and a wider range is commercially available.[2][3][10]

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation reactions using homobifunctional PEG linkers.

Protein-Protein Crosslinking using NHS-PEG-NHS Ester

This protocol describes the crosslinking of two proteins containing primary amines (e.g., lysine (B10760008) residues) using a homobifunctional NHS ester PEG linker.

Materials:

-

Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG-NHS (e.g., NHS-PEG(5k)-NHS)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Reagent Preparation:

-

Reaction Setup:

-

Combine Protein A and Protein B in a suitable reaction vessel at the desired molar ratio.

-

Add the NHS-PEG-NHS stock solution to the protein mixture to achieve a 10- to 50-fold molar excess of the crosslinker over the total protein concentration.[1] The optimal ratio should be determined empirically.

-

-

Incubation:

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[12] Incubate for 15 minutes at room temperature to quench any unreacted NHS-PEG-NHS.

-

-

Purification:

-

Remove unreacted crosslinker and quenching buffer, and separate the crosslinked conjugates from unreacted proteins using Size Exclusion Chromatography (SEC).[]

-

-

Analysis:

-

Analyze the purified fractions by SDS-PAGE to confirm the formation of crosslinked species (observing higher molecular weight bands). Further characterization can be performed using techniques like mass spectrometry.[6]

-

Intramolecular Crosslinking using Maleimide-PEG-Maleimide

This protocol is for crosslinking sulfhydryl groups within a single protein or molecule using a homobifunctional maleimide PEG linker.

Materials:

-

Thiol-containing protein in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)

-

Maleimide-PEG-Maleimide

-

Anhydrous DMSO or DMF

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Protein Preparation:

-

If the protein has disulfide bonds that need to be reduced to free sulfhydryls, treat the protein with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.

-

-

Reagent Preparation:

-

Prepare a stock solution of Maleimide-PEG-Maleimide in anhydrous DMSO or DMF.

-

-

Reaction Setup:

-

Incubation:

-

Purification:

-

Analysis:

-

Analyze the product using SDS-PAGE (under non-reducing conditions) and mass spectrometry to confirm intramolecular crosslinking.

-

Surface Modification using COOH-PEG-COOH

This protocol describes the functionalization of an amine-containing surface with carboxylic acid groups using a homobifunctional carboxyl-terminated PEG linker, followed by the attachment of another amine-containing molecule. This is a two-step process involving EDC/NHS chemistry.

Materials:

-

Amine-functionalized surface (e.g., nanoparticles, beads)

-

COOH-PEG-COOH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Amine-containing molecule for conjugation

-

Quenching buffer (e.g., 1 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.0)

Procedure:

-

Activation of COOH-PEG-COOH:

-

Conjugation to the Surface:

-

Add the amine-functionalized surface to the activated linker solution.

-

Adjust the pH to 7.2-7.5 with the Coupling Buffer.

-

Incubate for 2 hours at room temperature.

-

Wash the surface to remove unreacted PEG linker and byproducts.

-

-

Activation of Surface-bound Carboxyl Groups:

-

Resuspend the carboxyl-functionalized surface in Activation Buffer.

-

Add EDC and NHS and incubate for 15 minutes at room temperature.

-

-

Conjugation of the Second Molecule:

-

Add the amine-containing molecule to the activated surface.

-

Adjust the pH to 7.2-7.5 with Coupling Buffer.

-

Incubate for 2 hours at room temperature.

-

-

Quenching and Washing:

-

Quench the reaction with the quenching buffer.

-

Wash the surface thoroughly to remove non-covalently bound molecules.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows involving homobifunctional PEG linkers.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Hydrogel formation for 3D cell culture.

Conclusion

Homobifunctional PEG linkers are versatile and powerful reagents for a wide range of applications in research and drug development. Their unique combination of biocompatibility, hydrophilicity, and chemical reactivity allows for the precise engineering of complex biomolecular architectures. A thorough understanding of their properties and the availability of robust experimental protocols are crucial for their successful implementation. This guide provides a foundational understanding and practical methodologies to aid researchers in leveraging the full potential of these essential tools.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 3. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. benchchem.com [benchchem.com]

- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. confluore.com [confluore.com]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. broadpharm.com [broadpharm.com]

- 14. confluore.com [confluore.com]

- 15. broadpharm.com [broadpharm.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

bis-PEG2-endo-BCN: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of bis-PEG2-endo-BCN, a homobifunctional crosslinker integral to advancements in bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes available data, outlines detailed experimental protocols for characterization, and presents logical workflows for its application.

Introduction

This compound is a chemical reagent featuring two endo-bicyclo[6.1.0]nonyne (BCN) groups connected by a short polyethylene (B3416737) glycol (PEG2) spacer. The strained alkyne of the BCN moiety allows for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. This enables the efficient and specific conjugation of azide-modified molecules under physiological conditions. The inclusion of the hydrophilic PEG spacer is intended to improve aqueous solubility.[1][2] This guide will critically evaluate the solubility and stability of this linker to ensure its effective use in research and development.

Solubility Profile

The solubility of this compound is a critical parameter for its successful application in various experimental settings, particularly in aqueous buffers used for biological assays.

Qualitative Solubility

This compound is readily soluble in common organic solvents. However, its solubility in aqueous media is limited.

| Solvent Type | Solvent | Solubility | Citation |

| Organic | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] | |

| Dichloromethane (DCM) | Soluble | [3] | |

| Aqueous | Aqueous Buffers | Sparingly soluble |

Quantitative Solubility Data

Precise quantitative solubility data in various aqueous buffers is not extensively published. However, some data points are available from vendor information and literature.

| Solvent System | Concentration | Method | Citation |

| DMSO | 100 mg/mL (199.75 mM) | Requires sonication | [4] |

| DMSO:PBS (pH 7.2) (1:3) | ~25 mg/mL | Dilution of DMSO stock |

Stability Profile

The stability of this compound is paramount for its storage and effective use in conjugation reactions. The primary points of potential degradation are the strained BCN ring and the carbamate (B1207046) linkages.

Storage and Handling

Proper storage is essential to maintain the integrity of this compound.

| Form | Storage Condition | Stability | Citation |

| Crystalline Solid | -20°C | ≥ 4 years | |

| Stock Solution in Organic Solvent | -80°C, protected from light | 6 months | [4] |

| -20°C, protected from light | 1 month | [4] | |

| Aqueous Solution | Room Temperature | Not recommended for > 1 day |

pH-Dependent Stability

The BCN moiety is known to be susceptible to hydrolysis under acidic conditions. This is a critical consideration for any application involving acidic steps, such as deprotection in solid-phase synthesis.[5] The carbamate linkages in the this compound structure may also be susceptible to hydrolysis, particularly at non-neutral pH.

| Condition | Observation | Implication | Citation |

| Acidic (e.g., TCA, DCA) | Degradation of the BCN alkyne via hydrolysis. | Incompatible with harsh acidic treatments. | [5] |

| Neutral (pH 7.2) | Aqueous solutions are unstable for long-term storage. | Prepare fresh solutions for use. | |

| Basic | Data not widely available. | Caution should be exercised; potential for hydrolysis of carbamate linkage. |

Thermal Stability

The thermal stability of the PEG component of the linker can be a consideration at elevated temperatures, where thermooxidative degradation may occur.[6] For most bioconjugation applications conducted at or near physiological temperatures, this is not a primary concern.

Experimental Protocols

The following are detailed methodologies for researchers to determine the solubility and stability of this compound in their specific experimental systems.

Protocol for Determining Aqueous Solubility

This protocol is adapted from kinetic solubility assay methodologies and can be used to estimate the solubility of this compound in a buffer of choice.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Aqueous buffer of choice (e.g., PBS, Tris-HCl)

-

96-well microtiter plates (UV-transparent for UV spectrophotometer method)

-

Pipettes and tips

-

Incubator

-

Nephelometer or UV/Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).

-

Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer. For example, add 2 µL of the DMSO stock to 98 µL of buffer to achieve a 1:50 dilution.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.

-

Measurement:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the presence of undissolved precipitate.

-

UV Spectrophotometry: For a chromophore-containing molecule, measure the absorbance at a relevant wavelength. For compounds without a strong chromophore, this method is less suitable.

-

-

Data Analysis: The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility under the tested conditions.

Protocol for Assessing Stability

This protocol provides a framework for evaluating the stability of this compound under specific pH and temperature conditions.

Objective: To assess the hydrolytic stability of this compound over time.

Materials:

-

This compound

-

Aqueous buffers of varying pH (e.g., pH 4, 7, 9)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Incubator or water bath

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in each of the selected pH buffers.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and transfer it to an autosampler vial. Quench any reaction if necessary (e.g., by neutralizing the pH or freezing).

-

HPLC Analysis: Analyze each sample by HPLC. The peak corresponding to intact this compound should be monitored.

-

Data Analysis: Plot the peak area of the intact this compound against time for each condition. The rate of degradation can be determined from the slope of this plot. The appearance of new peaks may indicate degradation products.

Application Workflow and Logical Relationships

The primary application of this compound is in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) or other labeled biomolecules. The following diagrams illustrate the logical workflow.

Caption: Workflow for bioconjugation using this compound.

The following diagram illustrates the decision-making process based on the stability profile of this compound.

Caption: Decision tree for using this compound based on stability.

Conclusion

This compound is a valuable tool for bioorthogonal chemistry, enabling the creation of complex bioconjugates. Its utility is, however, governed by its solubility and stability characteristics. While readily soluble in organic solvents, its aqueous solubility is limited. The stability of the BCN moiety is compromised under acidic conditions, and aqueous solutions should be prepared fresh. By understanding these properties and employing the outlined experimental protocols to validate its performance in specific systems, researchers can effectively leverage this compound in their drug development and research endeavors.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Role of Bicyclo[6.1.0]nonyne (BCN) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in bioconjugation and drug development.[1] This bioorthogonal reaction enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] At the heart of many SPAAC applications is bicyclo[6.1.0]nonyne (BCN), a strained cyclooctyne (B158145) that offers an optimal balance of reactivity and stability.[1] This technical guide provides an in-depth exploration of the role of BCN in SPAAC reactions, covering its core mechanism, quantitative kinetic data, detailed experimental protocols, and its applications in the development of novel therapeutics and research tools.

Core Mechanism: A [3+2] Dipolar Cycloaddition

The fundamental mechanism of the SPAAC reaction between a BCN moiety and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition.[1] This reaction involves the concerted formation of two new sigma bonds between the 1,3-dipole (the azide) and the dipolarophile (the strained alkyne of the BCN group), resulting in a stable triazole linkage.[1]

The "strain-promoted" nature of this reaction is a direct consequence of the significant ring strain inherent in the BCN molecule.[1] The fusion of a cyclopropane (B1198618) ring to the cyclooctyne core distorts the alkyne from its ideal linear geometry, increasing its internal energy and making it highly reactive towards azides.[3] This high reactivity allows the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a catalyst.[4]

Quantitative Data Presentation

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). The following tables summarize key quantitative data for BCN in comparison to other common cyclooctynes and its reactivity with different azide substrates.

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC with Benzyl (B1604629) Azide.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference(s) |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | [5] |

| Dibenzocyclooctyne | DIBO | ~0.3 - 0.7 | [5] |

| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | [5] |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[5]

Table 2: Reactivity of BCN with Different Azide Types.

| Azide Type | Relative Reactivity with BCN | Observations | Reference(s) |

| Primary Azide | High | Favorable kinetics for bioconjugation. | [6] |

| Secondary Azide | Moderate | Slightly reduced reactivity compared to primary azides. | [6] |

| Tertiary Azide | Low | Significantly lower reactivity due to steric hindrance. This allows for potential orthogonal labeling strategies when used with less sterically demanding cyclooctynes. | [6] |

| Electron-deficient Aryl Azides | High | Can exhibit faster kinetics with BCN compared to electron-rich azides due to an inverse-electron-demand mechanism. | [3] |

Table 3: Stability of BCN Derivatives and Side Reactions.

| Condition/Reactant | Observation | Mitigation Strategy | Reference(s) |

| Thiols (e.g., Cysteine) | BCN can react with thiols, leading to off-target labeling. The second-order rate constant for BCN reacting with free thiols is approximately 10⁻⁴ M⁻¹s⁻¹. | Addition of β-mercaptoethanol (β-ME) at low concentrations (e.g., 1-10 mM) can reduce this side reaction. Alkylating free thiols with reagents like iodoacetamide (B48618) (IAM) before the SPAAC reaction can also prevent this. | [7][8][9] |

| Acidic Conditions | The BCN moiety can be labile under certain acidic conditions, potentially leading to the formation of inactive byproducts. | Careful selection of deprotection and reaction conditions is necessary, especially in applications like oligonucleotide synthesis. | [10] |

| Biological Media | BCN linked via a carbamate (B1207046) is less stable during prolonged incubation compared to a BCN-amide linkage. | For applications requiring high stability, BCN-amide derivatives are recommended. | [11] |

| Intracellular Environment | BCN has shown lower stability in the intracellular environment of some cell types, with significant degradation observed over 24 hours. | This should be a consideration for long-term live-cell imaging experiments. | [12] |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a BCN-PEG4-Alkyne Derivative

This protocol outlines the conjugation of an azide-modified protein with a BCN-PEG4-alkyne linker.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

-

BCN-PEG4-alkyne.

-

Anhydrous DMSO.

-

Purification tools (e.g., spin desalting column, HPLC).

-

Analytical tools (e.g., SDS-PAGE, Mass Spectrometry).

Procedure:

-

Preparation of BCN Stock Solution: Allow the BCN-PEG4-alkyne vial to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.[1]

-

Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution.

-

Addition of BCN Reagent: Add a 2- to 4-fold molar excess of the BCN-PEG4-alkyne stock solution to the protein solution. The final concentration of DMSO should be kept below 5% (v/v) to minimize effects on protein stability.[1]

-

Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may require optimization.[1]

-

Analysis of Conjugation: Monitor the reaction progress by taking aliquots and analyzing them via SDS-PAGE (observing a band shift for the conjugated protein) or Mass Spectrometry (detecting the increased molecular weight of the conjugate).[1]

-

Purification: Once the reaction is complete, remove the excess, unreacted BCN reagent and byproducts using a spin desalting column or by HPLC.[1]

Protocol 2: Determination of Second-Order Rate Constant for a BCN-Azide Reaction using NMR Spectroscopy

This protocol describes a method to quantify the kinetics of a SPAAC reaction.

Materials:

-

BCN derivative.

-

Azide reactant (e.g., benzyl azide).

-

Deuterated solvent (e.g., DMSO-d6).

-

Internal standard (e.g., 1,3,5-trimethoxybenzene).

-

NMR spectrometer.

Procedure:

-

Sample Preparation: Prepare a solution of the BCN derivative and the internal standard in the deuterated solvent in an NMR tube. Prepare a separate solution of the azide reactant in the same solvent. One reactant should be in excess (e.g., 10-fold) to ensure pseudo-first-order kinetics.

-

Initiate Reaction: Add the azide solution to the NMR tube containing the BCN derivative and immediately begin NMR acquisition.

-

Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

-

Data Analysis:

-

Integrate a characteristic peak of the BCN derivative and a peak from the internal standard in each spectrum.

-

Calculate the concentration of the BCN derivative at each time point relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the BCN concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').

-

Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the azide in excess.[5]

-

Mandatory Visualizations

Conclusion

BCN has established itself as a versatile and valuable reagent in the field of bioorthogonal chemistry.[4][5] Its favorable balance of reactivity, stability, and synthetic accessibility makes it a suitable choice for a wide range of applications, from fundamental biological research to the development of targeted therapeutics like antibody-drug conjugates.[13] While it exhibits slower kinetics compared to more strained cyclooctynes like DBCO, its smaller size and lower lipophilicity can be advantageous in certain contexts.[14] A thorough understanding of its reactivity profile, potential side reactions, and the availability of detailed experimental protocols, as outlined in this guide, will empower researchers to effectively harness the power of BCN-mediated SPAAC for their specific scientific goals.

References

- 1. benchchem.com [benchchem.com]

- 2. coledeforest.com [coledeforest.com]

- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07905K [pubs.rsc.org]

- 12. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

introduction to strain-promoted alkyne-azide cycloaddition

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1][2] At its core, SPAAC is a metal-free click reaction between a strained cyclooctyne (B158145) and an azide (B81097), yielding a stable triazole linkage.[][4] The reaction's primary driving force is the release of ring strain inherent in the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed rapidly at physiological temperatures without the need for cytotoxic metal catalysts like copper.[4][5][6][7]

This bioorthogonality—the ability of the reacting groups to avoid interference with native biological processes—makes SPAAC an invaluable tool for researchers, scientists, and drug development professionals.[2][5] Unlike the popular Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC avoids the cellular toxicity associated with copper catalysts, making it exceptionally well-suited for applications in living cells, tissues, and whole organisms.[4][8][9] Its applications are extensive, ranging from bioconjugation and live-cell imaging to the development of targeted drug delivery systems and novel radiopharmaceuticals.[2][8][9][10]

The versatility and efficacy of SPAAC are critically dependent on the rational design of the cyclooctyne component.[5] Over the past two decades, a variety of cyclooctynes have been developed, each offering a unique balance of reactivity, stability, and hydrophilicity to suit different experimental needs.[2][11]

Core Principles and Reaction Mechanism

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition.[7] Mechanistically, it proceeds in a concerted fashion, where the azide and the strained alkyne react to form the triazole product through a single transition state without any intermediates.[4]

The high reactivity of cyclooctynes, the smallest stable cyclic alkynes, stems from the significant deviation of the alkyne's C-C≡C bond angles from the ideal 180° of a linear alkyne.[7][12] This deformation introduces approximately 18 kcal/mol of ring strain.[7] The release of this substantial strain energy upon forming the more stable, planar triazole ring provides the thermodynamic driving force for the reaction, allowing it to proceed spontaneously under mild, physiological conditions.[][4][6]

Quantitative Comparison of Cyclooctyne Reagents

The choice of cyclooctyne is a critical determinant of a SPAAC reaction's success, directly influencing the kinetics. The reaction rate is typically quantified by the second-order rate constant (k₂), where a higher value indicates a faster reaction. This is particularly important for in vivo applications where reactant concentrations are low.[13] The table below summarizes the kinetics for several widely used cyclooctynes.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) | Reference(s) |

| Cyclooctyne | OCT | ~2.4 x 10⁻³ | [14] |

| Monofluorinated Cyclooctyne | MOFO | ~4.3 x 10⁻³ | [14] |

| Difluorinated Cyclooctyne | DIFO | ~7.6 x 10⁻² | [14] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | [15] |

| Dibenzocyclooctyne / Azadibenzocyclooctyne | DBCO / ADIBO | ~0.3 - 1.0 | [15] |

| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7 | [15][16] |

| Biarylazacyclooctynone | BARAC | ~0.9 - 1.0+ | [5] |

| Difluoro-DIBAC | F₂-DIBAC | ~0.50 | [17] |

Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature used.

The evolution from simple cyclooctynes like OCT to electronically activated (DIFO) and fused-ring systems (DBCO, BARAC) demonstrates the successful strategies employed to increase ring strain and/or lower the transition state energy, thereby accelerating the reaction.[5][14]

Applications in Drug Development and Life Sciences

The biocompatibility of SPAAC makes it a powerful tool across various scientific disciplines.

-

Biomolecule Labeling and Derivatization: SPAAC enables the precise modification of proteins, nucleic acids, lipids, and glycans without disrupting their function.[][8] This is crucial for creating antibody-drug conjugates (ADCs), developing vaccines, and engineering proteins with novel functions.[8]

-

Molecular Imaging: By conjugating fluorophores or imaging agents to biomolecules, SPAAC allows for real-time tracking and visualization within living cells and organisms.[8][13] This is instrumental for studying drug-target interactions and complex biological pathways.[8]

-

Targeted Drug Delivery: SPAAC is used to attach targeting ligands (e.g., antibodies) to drug-loaded nanoparticles or polymers.[1][8] A powerful strategy known as pre-targeting involves first administering an azide-modified antibody that accumulates at a tumor site, followed by a smaller, fast-clearing cyclooctyne-drug conjugate that "clicks" to the antibody for targeted therapy.[13]

-

Radiopharmaceuticals: The metal-free nature of SPAAC is highly advantageous for preparing radiolabeled tracers for PET and SPECT imaging, avoiding competition between a metallic radionuclide and a potential copper catalyst.[10]

Experimental Protocols

Reproducibility requires detailed and validated methodologies. The following protocols provide a framework for common SPAAC applications.

Protocol 1: General SPAAC Bioconjugation of a Protein

This protocol describes the labeling of an azide-modified protein with a cyclooctyne-functionalized molecule (e.g., a biotin (B1667282) tag).

1. Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

- Cyclooctyne reagent (e.g., DBCO-Biotin) dissolved in a compatible solvent (e.g., DMSO).

- Phosphate-Buffered Saline (PBS), pH 7.4.

- Purification system (e.g., size-exclusion chromatography or dialysis) to remove excess reagent.

2. Procedure:

- Preparation: Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

- Reagent Addition: Prepare a 10-20 mM stock solution of the DBCO-Biotin in DMSO. Add a 10- to 20-fold molar excess of the DBCO-Biotin stock solution to the protein solution. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid protein denaturation.

- Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Reaction times may vary depending on the specific cyclooctyne's reactivity.

- Purification: Remove the unreacted, excess DBCO-Biotin reagent from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.

- Characterization: Confirm successful conjugation using methods such as SDS-PAGE (observing a mobility shift), mass spectrometry (confirming mass increase), or a functional assay for the attached tag (e.g., a Western blot using streptavidin-HRP for a biotin tag).

Protocol 2: Metabolic Labeling and Fluorescence Imaging of Live Cells

This protocol outlines the labeling of cell surface glycans using an azido-sugar and a cyclooctyne-fluorophore.[1]

1. Materials:

- Cultured mammalian cells (e.g., HeLa, Jurkat).

- Complete cell culture medium.

- Azido-sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz).

- Cyclooctyne-fluorophore (e.g., DBCO-488).

- DMSO for stock solutions.

- PBS containing Ca²⁺ and Mg²⁺.

- Fluorescence microscope or flow cytometer.

2. Procedure:

- Metabolic Labeling: Culture cells in the presence of an appropriate concentration of the azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for metabolic incorporation into cell surface glycans.[1] Include a control group of cells cultured without the azido-sugar.

- Cell Preparation: Gently harvest the cells (e.g., by trypsinization or scraping). Wash the cells twice with cold PBS (containing Ca²⁺ and Mg²⁺) to remove unincorporated azido-sugar. Resuspend the cells in fresh culture medium or PBS at a density of approximately 1 x 10⁶ cells/mL.[1]

- SPAAC Labeling: Add the DBCO-fluorophore to the cell suspension to a final concentration of 10-50 µM. Incubate the cells at 37°C for 30-60 minutes in the dark.[1]

- Washing: Wash the cells three times with cold PBS to remove any unreacted fluorescent probe.[1]

- Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis. Analyze the cells via flow cytometry to quantify fluorescence or by fluorescence microscopy to visualize the location of the label on the cell surface. Compare the signal from azide-labeled cells to the control cells to confirm specific labeling.

Protocol 3: Determination of Second-Order Rate Constants via NMR Spectroscopy

This protocol describes a method to quantify the kinetics of a SPAAC reaction.[15][18]

1. Materials:

- Cyclooctyne of interest.

- Standard azide (e.g., benzyl azide).

- Deuterated solvent (e.g., DMSO-d₆).

- Internal standard of known concentration (e.g., dimethyl sulfone).[18]

- NMR spectrometer and tubes.

2. Procedure:

- Sample Preparation: Prepare a stock solution of the cyclooctyne, benzyl azide, and the internal standard in the deuterated solvent. A typical experiment might use a cyclooctyne concentration of ~5 mM and an excess of benzyl azide (e.g., 2-12 equivalents).[18]

- Reaction Monitoring: Place the sample in the NMR spectrometer maintained at a constant temperature (e.g., 25°C).[18] Acquire a series of ¹H NMR spectra at regular time intervals.

- Data Analysis: Identify distinct peaks for one of the reactants (e.g., a proton on the cyclooctyne) and the corresponding peak for the triazole product.

- Concentration Determination: Integrate the chosen reactant and product peaks in each spectrum. Calculate their concentrations at each time point by comparing their integration values to that of the known internal standard.[18]

- Kinetic Analysis: Since the azide is in excess, the reaction can be treated under pseudo-first-order conditions. Plot the natural logarithm of the cyclooctyne concentration, ln[Cyclooctyne], versus time. The plot should be linear, and the negative of the slope will give the pseudo-first-order rate constant (k').

- Calculate k₂: Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant (k') by the initial concentration of the azide: k₂ = k' / [Azide]₀.[15]

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable reaction in chemical biology, drug discovery, and materials science.[5][19] Its bioorthogonality and robust, catalyst-free nature provide a reliable method for forging stable covalent bonds in the most complex and sensitive of environments.[2] The continued development of novel cyclooctynes with even faster kinetics and improved physicochemical properties promises to further expand the horizon of SPAAC, enabling researchers to tackle increasingly complex challenges in the study and manipulation of biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]